molecular formula C89H172O33 B12051107 methyl glucoside sesquistearate, AldrichCPR

methyl glucoside sesquistearate, AldrichCPR

Cat. No.: B12051107
M. Wt: 1770.3 g/mol
InChI Key: WRDLGKHWPIZWDU-PEJONPQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl glucoside sesquistearate is a non-ionic carbohydrate-based surfactant and emulsifier. It is widely used in membrane research, cosmetics, and dermatological preparations. This compound is also explored as a solubilizing agent for controlled drug delivery . It is known for its ability to stabilize emulsions and enhance the texture and consistency of various formulations.

Preparation Methods

Methyl glucoside sesquistearate is synthesized through the esterification of methyl glucoside with stearic acid. The reaction typically involves heating methyl glucoside and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial production methods involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Methyl glucoside sesquistearate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl glucoside sesquistearate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl glucoside sesquistearate involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions and enhance the texture of formulations. At the molecular level, it interacts with lipid bilayers and proteins, helping to maintain the integrity and stability of these structures .

Comparison with Similar Compounds

Methyl glucoside sesquistearate is unique due to its carbohydrate-based structure and non-ionic nature. Similar compounds include:

These compounds share similar properties but differ in their molecular structures and specific applications, making methyl glucoside sesquistearate a versatile and valuable compound in various fields.

Properties

Molecular Formula

C89H172O33

Molecular Weight

1770.3 g/mol

IUPAC Name

[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl] octadecanoate;(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/3C25H48O7.2C7H14O6/c3*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)32-24-23(29)22(28)20(19-26)31-25(24)30-2;2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3*20,22-26,28-29H,3-19H2,1-2H3;2*3-11H,2H2,1H3/t3*20-,22-,23+,24-,25?;2*3-,4-,5+,6-,7-/m11111/s1

InChI Key

WRDLGKHWPIZWDU-PEJONPQPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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